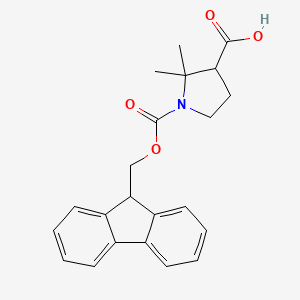
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For example, a similar compound, “®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid”, has the SMILES string CC(C)(C)OC(=O)N1CCN(C@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For example, a similar compound, “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid”, has a molecular weight of 355.38 . Another similar compound, “(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid”, is a solid at room temperature .
Scientific Research Applications
Protecting Hydroxy-Groups
- The Fmoc group is effective for protecting hydroxy-groups in synthesis, compatible with various acid- and base-labile protecting groups. It can be removed conveniently using triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
- A synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) has been developed, showcasing Fmoc's utility in synthesizing complex organic compounds (Le & Goodnow, 2004).
Solid-Phase Synthesis of Peptide Amides
- Fmoc derivatives like dimethoxybenzhydrylamine are used in solid-phase peptide synthesis, particularly for creating C-terminal amides. The use of Fmoc in this context simplifies the peptide synthesis process (Funakoshi et al., 1988).
Synthesis of Aromatic Polyamides
- Fmoc derivatives have been used in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers demonstrate high solubility in organic solvents and excellent thermal stability, highlighting the role of Fmoc in material science (Hsiao, Yang, & Lin, 1999).
Enantioselective Complexation
- Molecular clefts derived from 9,9′-spirobi[9H-fluorene] using Fmoc have been utilized for enantioselective complexation of pyranosides and dicarboxylic acids, demonstrating Fmoc's utility in stereochemistry (Cuntze et al., 1995).
Photocatalysis in Organic Synthesis
- 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) with Fmoc have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating its role in advanced organic synthesis techniques (Chen, Lu, & Wang, 2019).
Bioimaging Applications
- Fmoc derivatives have been explored for bioimaging, such as a water-soluble fluorene derivative used in two-photon fluorescence microscopy for integrin imaging, indicating Fmoc's potential in biomedical applications (Morales et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)19(20(24)25)11-12-23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJNPWHNSGCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
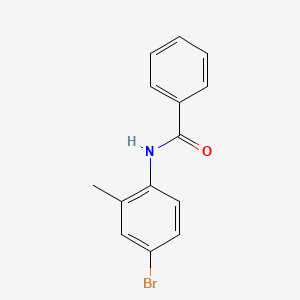
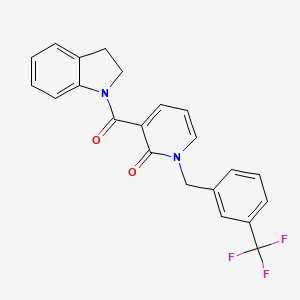

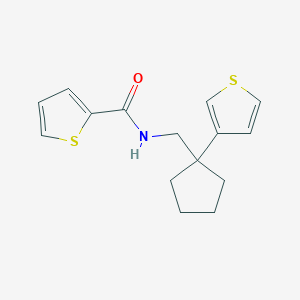
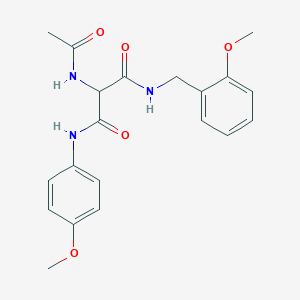
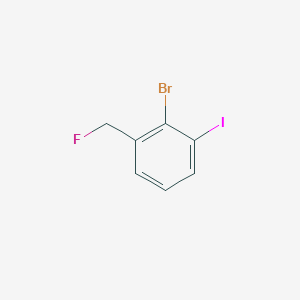
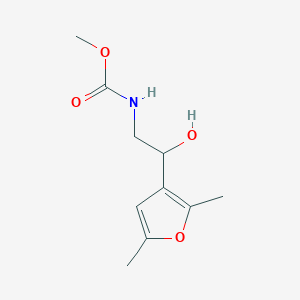
![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)
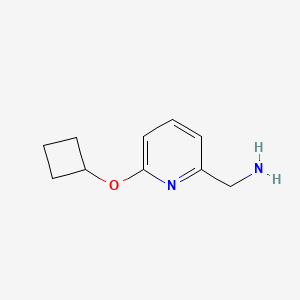
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)